2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a methoxybenzyl group and a nitro group attached to the isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxybenzyl)-4-nitroisoindoline-1,3-dione typically involves the reaction of 4-nitroisoindoline-1,3-dione with 4-methoxybenzyl chloride in the presence of a base such as cesium carbonate (Cs2CO3) in an anhydrous solvent like dimethylformamide (DMF) . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is 2-(4-methoxybenzyl)-4-aminoisoindoline-1,3-dione.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives have potential antimicrobial and anti-inflammatory properties.
Medicine: It is being explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
2-(4-Methoxybenzyl)-4-nitro-2H-indazole: This compound shares a similar structural motif but differs in the core structure, which is an indazole instead of an isoindoline.
1-(4-Methoxybenzyl)-4-nitro-1H-indole: Another similar compound with an indole core, which also exhibits unique chemical and biological properties.
Uniqueness: 2-(4-Methoxybenzyl)-4-nitroisoindoline-1,3-dione is unique due to its isoindoline core, which imparts distinct chemical reactivity and biological activity compared to indazole and indole derivatives. The presence of both methoxybenzyl and nitro groups further enhances its versatility in various applications.
Properties
CAS No. |
139725-16-9 |
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Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c1-23-11-7-5-10(6-8-11)9-17-15(19)12-3-2-4-13(18(21)22)14(12)16(17)20/h2-8H,9H2,1H3 |
InChI Key |
LPQVSBXDUHNZII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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